REACTION_CXSMILES
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S(Cl)(Cl)=O.[CH3:5][O:6][C:7](=[O:16])[C:8]1[CH:13]=[C:12]([Cl:14])[CH:11]=[C:10](Cl)[N:9]=1>>[Cl:14][C:12]1[CH:13]=[C:8]([C:7]([O:6][CH3:5])=[O:16])[N:9]=[C:10]([C:7]([O:6][CH3:5])=[O:16])[CH:11]=1
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Name
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N-Ethyl-4-pyridone-2,6-dicarboxylic acid
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
|
|
Name
|
|
Quantity
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0 (± 1) mol
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Type
|
reactant
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Smiles
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S(=O)(Cl)Cl
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Name
|
|
Quantity
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0 (± 1) mol
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Type
|
reactant
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Smiles
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COC(C1=NC(=CC(=C1)Cl)Cl)=O
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The excess thionyl chloride was removed under reduced pressure
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Type
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TEMPERATURE
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Details
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the remaining residue was cooled to 0° C
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Type
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ADDITION
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Details
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The product was slowly poured into cold methanol with vigorous stirring
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Type
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CUSTOM
|
Details
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The solvent was then removed in vacuo
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Type
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CUSTOM
|
Details
|
the crude product was purified by silica gel column chromatography
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Type
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CUSTOM
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Details
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Two products were isolated
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Name
|
|
Type
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product
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Smiles
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ClC1=CC(=NC(=C1)C(=O)OC)C(=O)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |